molecular formula C22H21N5O3 B6508761 N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895010-08-9

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B6508761
CAS No.: 895010-08-9
M. Wt: 403.4 g/mol
InChI Key: FJLTUWUVHHPTSN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.16443955 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-3-30-19-11-7-5-9-17(19)25-20(28)13-26-14-23-21-16(22(26)29)12-24-27(21)18-10-6-4-8-15(18)2/h4-12,14H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLTUWUVHHPTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antibacterial and anticancer activities, based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the ethoxy and methylphenyl substituents may influence its biological interactions and efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown promising results against various bacterial strains:

  • Minimum Inhibitory Concentrations (MICs) : Some pyrazole derivatives exhibited MICs as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
  • Mechanism of Action : The antibacterial effects are often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth .
CompoundMIC (µg/mL)Target Bacteria
5a0.25S. aureus
3a0.50E. coli
60.187Various Gram-negative

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In Vitro Studies : Compounds with similar structures have demonstrated significant antiproliferative effects against multiple cancer cell lines, including lung and breast cancer cells. For example, certain pyrazole derivatives inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • In Vivo Studies : Animal models have shown that these compounds can reduce tumor growth significantly compared to control groups .

The anticancer activity is believed to result from multiple mechanisms, including:

  • Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death in cancer cells.
  • Inhibition of Kinase Activity : Some studies indicate that these compounds might act as kinase inhibitors, disrupting signaling pathways essential for tumor growth .

Case Studies

Several case studies have documented the efficacy of related compounds:

  • A study demonstrated that a specific pyrazolo[1,5-a]pyrimidine derivative exhibited an IC50 value in the low nanomolar range against non-small cell lung cancer (NSCLC) models .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C22H21N5O3
  • Molecular Weight : 393.44 g/mol
  • IUPAC Name : N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression.

Case Studies

  • Study on Cell Lines : In vitro studies using breast and lung cancer cell lines showed a dose-dependent reduction in cell viability when treated with the compound. The IC50 values indicated potent activity comparable to established chemotherapeutics.
  • In Vivo Models : Animal studies demonstrated reduced tumor growth rates when administered the compound alongside standard chemotherapy agents.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Research is ongoing to evaluate its efficacy against various bacterial strains.

Neuroprotective Effects

There is emerging interest in the neuroprotective potential of this compound. Studies indicate it may help mitigate neurodegeneration through anti-inflammatory mechanisms and modulation of neurotransmitter systems.

Q & A

Basic Research Questions

Q. How can the synthetic yield of N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl derivatives with α-chloroacetamides under reflux in anhydrous solvents (e.g., acetonitrile or DMF) with a base like K₂CO₃. Yield optimization (e.g., 72% in ) requires controlled stoichiometry, inert atmosphere, and extended reaction times (8–12 hrs). Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 13.30 (NH, amide) and aromatic protons (δ 7.42–7.58) confirm substituent positions. Amine/imine tautomer ratios (e.g., 50:50 in ) are resolved using integration .
  • HRMS : Validates molecular weight (e.g., C₂₂H₂₀ClFN₅O₄ in ) .
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.

Q. How is initial biological activity screening conducted?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition or cell viability) at 10–100 µM concentrations. For pyrazolo-pyrimidine analogs, lipoxygenase (LOX) or cyclooxygenase (COX) inhibition is tested using spectrophotometric methods. IC₅₀ values are calculated with dose-response curves (). Positive controls (e.g., indomethacin) and triplicate experiments ensure reliability .

Advanced Research Questions

Q. What strategies resolve tautomeric ambiguity in the pyrazolo-pyrimidine core?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 80°C) distinguishes amine/imine forms by observing coalescence points. X-ray crystallography provides definitive tautomer identification, as seen in ’s 50:50 equilibrium . Computational DFT studies (B3LYP/6-31G*) predict stability and tautomer ratios .

Q. How do substituents on the 2-methylphenyl group influence pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., Cl, F) or donating (e.g., OCH₃) groups. In vitro testing against cancer cell lines (e.g., MCF-7) reveals substituent effects on cytotoxicity. For example, 4-fluorophenyl analogs () show enhanced activity due to increased lipophilicity and target binding .

Q. What synthetic challenges arise in scaling up the reaction, and how are they addressed?

  • Methodological Answer : Scaling from mg to gram scales introduces issues like exothermicity and byproduct formation. Mitigation strategies include:

  • Flow chemistry : Enhances heat dissipation and reproducibility.
  • Catalytic optimization : Palladium-catalyzed reductive cyclization () improves efficiency.
  • Purification : Flash chromatography or recrystallization (e.g., methanol/water) ensures >95% purity .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of targets (e.g., EGFR or Aurora kinase) identifies key interactions. MD simulations (GROMACS) over 100 ns validate binding stability. For acetamide derivatives, hydrophobic interactions with the 2-methylphenyl group and hydrogen bonds with the pyrimidine core are critical () .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values for similar compounds: How to reconcile?

  • Methodological Answer : Variations arise from assay conditions (e.g., substrate concentration, pH). Normalize data using standardized protocols (e.g., NIH guidelines). Meta-analysis of LOX inhibitors () shows that IC₅₀ values ≤10 µM correlate with Cl or F substituents, while bulkier groups reduce potency .

Experimental Design Tables

Parameter Optimized Condition Reference
SolventAnhydrous DMF
Reaction Temperature80°C
BaseK₂CO₃ (2.5 equiv)
PurificationRecrystallization (MeOH:H₂O)
Biological Assay Protocol Target
LOX InhibitionSpectrophotometric (234 nm)
Cytotoxicity (MCF-7)MTT assay, 48 hr incubation

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